

Introduction: The Strategic Importance of 5-Bromo-2-isopropoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

Cat. No.: B1517551

[Get Quote](#)

5-Bromo-2-isopropoxyaniline is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three substituents: a strongly activating amino group, a moderately activating isopropoxy group, and a synthetically versatile bromine atom. This combination allows for precise control over subsequent chemical transformations, making it a valuable building block for complex molecular architectures. In drug development, substituted anilines are core components of many therapeutic agents, particularly kinase inhibitors, where the aniline moiety often serves as a key pharmacophore for binding to the hinge region of the kinase domain.^{[1][2]} The strategic placement of the bromine atom not only influences the electronic properties and reactivity of the aniline ring but also provides a crucial handle for late-stage diversification through modern cross-coupling methodologies.

This guide provides a detailed exploration of the chemical behavior of **5-Bromo-2-isopropoxyaniline**, focusing on how the bromine substituent governs its reactivity in key synthetic transformations. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss the application of this versatile intermediate in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis. Below is a summary of the key data for **5-Bromo-2-isopropoxyaniline**.

Property	Value	Source
IUPAC Name	5-bromo-2-(propan-2-yloxy)aniline	[3]
CAS Number	1019442-22-8	[4]
Molecular Formula	C ₉ H ₁₂ BrNO	[3]
Molecular Weight	230.10 g/mol	[5]
Appearance	Expected to be a solid at room temperature	General knowledge
Predicted ¹ H NMR	δ (ppm): 6.8-7.2 (aromatic H), 4.4-4.6 (CH of isopropoxy), 3.6-4.0 (NH ₂), 1.3-1.4 (CH ₃ of isopropoxy)	Predicted data
Predicted ¹³ C NMR	δ (ppm): 145-150 (C-O), 135-140 (C-N), 110-130 (aromatic C-H, C-Br), 70-75 (CH of isopropoxy), 20-25 (CH ₃ of isopropoxy)	Predicted data
Key IR Absorptions	ν (cm ⁻¹): 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1500-1600 (aromatic C=C), 1200-1300 (C-O stretch), 1000-1100 (C-N stretch)	General knowledge
InChI Key	ZLBJGAIDWQCWTD-UHFFFAOYSA-N	[5]

Part 1: The Bromine Atom in Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring in **5-Bromo-2-isopropoxyaniline** towards electrophiles is governed by the cumulative electronic and steric effects of its three substituents. The

mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity.[6][7]

Directing Effects: A Symphony of Activation and Deactivation

The regiochemical outcome of an EAS reaction is dictated by the directing effects of the existing substituents, which determine the positions of highest electron density and the stability of the arenium ion intermediate.[8]

- **Amino (-NH₂) and Isopropoxy (-O-iPr) Groups:** Both are powerful activating groups and ortho, para-directors. Their activating nature stems from the donation of lone pair electrons from the nitrogen and oxygen atoms into the aromatic π -system via a resonance effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to these groups.[9]
- **Bromine (-Br) Atom:** Halogens like bromine present a classic case of competing electronic effects. Bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less reactive than benzene. However, it is an ortho, para-director because its lone pair electrons can be donated to the ring through resonance (+M), which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.[8]

The interplay of these effects in **5-Bromo-2-isopropoxyaniline** leads to a highly activated system with specific sites of enhanced reactivity.

Caption: The bromine atom as a versatile coupling handle.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) and is a premier method for constructing biaryl scaffolds. [10]
Causality in Experimental Design:

- **Catalyst:** A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. [11]* **Ligand:** Electron-rich, bulky phosphine ligands (e.g.,

SPhos, XPhos) are crucial. They facilitate the rate-limiting oxidative addition step, stabilize the palladium center, and promote the final reductive elimination step to release the product. [11][12]* Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. [13]* Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base. [14] Representative Experimental Protocol: Suzuki-Miyaura Coupling [14][15]

- Setup: To a dry Schlenk flask containing a magnetic stir bar, add **5-Bromo-2-isopropoxyaniline** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K_2CO_3 , 2.0-3.0 eq.).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
- Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., $Pd(OAc)_2$, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.
- Reaction: Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. [16]7. Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. [17]It has largely replaced harsher classical methods for synthesizing substituted anilines and diarylamines.

Causality in Experimental Design:

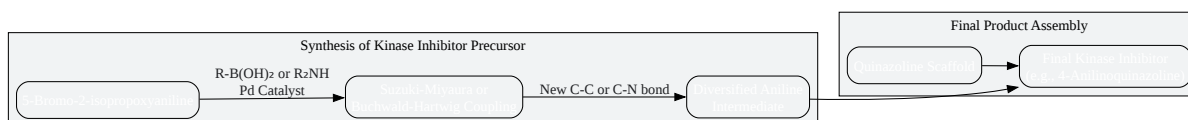
- **Catalyst and Ligand:** Similar to the Suzuki coupling, a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) is essential. The choice of ligand is critical and depends on the specific amine and aryl halide being coupled. [18][19]* **Base:** A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile. [17] **Representative Experimental Protocol:** Buchwald-Hartwig Amination [18]
- **Setup:** To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOt-Bu, 1.4 eq.).
- **Inert Atmosphere:** Seal the tube, then evacuate and backfill with argon.
- **Reagent Addition:** Add a solution of **5-Bromo-2-isopropoxyaniline** (1.0 eq.) and the coupling amine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene) via syringe.
- **Reaction:** Heat the reaction mixture (e.g., 100 °C) with stirring for the required time, monitoring by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- **Purification:** Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors. [1] Compounds bearing this core structure, such as Gefitinib and Erlotinib, are clinically approved drugs for cancer therapy. The synthesis of these complex molecules often relies on the strategic functionalization of aniline precursors.

5-Bromo-2-isopropoxyaniline serves as an ideal starting point for generating libraries of such inhibitors. The bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce diverse substituents at the 5-position, enabling extensive structure-

activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing kinase inhibitors.

Safety and Handling

Substituted anilines should be handled with care, as they can be toxic and are often skin and eye irritants. [20][21]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin contact.
- Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The bromine substituent in **5-Bromo-2-isopropoxyaniline** is a pivotal feature that defines its synthetic utility. While it deactivates the ring towards electrophilic aromatic substitution, its ortho, para-directing nature complements the powerful activating effects of the amino and isopropoxy groups. More importantly, the C-Br bond serves as a robust and versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the strategic

and efficient introduction of molecular complexity, making **5-Bromo-2-isopropoxyaniline** an exceptionally valuable building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of the principles governing its reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

- How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
- Experimental Methods 1. Bromination Methods. (n.d.).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Center for Biotechnology Information.
- Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.).
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). Royal Society of Chemistry.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). Royal Society of Chemistry.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information.
- Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). National Center for Biotechnology Information.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry.
- Electrophilic substitution reaction of benzene. (n.d.). BYJU'S.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- **5-bromo-2-isopropoxyaniline** (C₉H₁₂BrNO). (n.d.). PubChem.
- Process for producing alkoxyanilines. (n.d.). Google Patents.
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). National Center for Biotechnology Information.
- Patent Application Publication (10) Pub. No.: US 2011/0097669 A1. (n.d.). Google Patents.
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025, July 28). National Center for Biotechnology Information.
- A Catalogue of Orthogonal Complementary Ligand Pairings for Palladium(II) Complexes. (n.d.). National Center for Biotechnology Information.
- Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019, November 1). National Center for Biotechnology Information.
- SAFETY DATA SHEET. (2016, September 9). Spectrum Chemical.
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
- The ¹³C NMR chemical shift values (δ ppm) of aniline and 2-butylthioaniline in DMSO- d₆. (n.d.). ResearchGate.
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate.
- Estimation of Aniline by Bromination Method. (n.d.). Scribd.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023, July 18). National Center for Biotechnology Information.
- Synthesis method of 5-bromo-2-methoxyphenol. (n.d.). Google Patents.
- Search Results. (n.d.). Beilstein Journal of Organic Chemistry.
- Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020, May 6). YouTube.
- Method for preparing 2-bromo-5-fluoroaniline. (n.d.). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 5-bromo-2-isopropoxyaniline (C₉H₁₂BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 5-Bromo-2-isopropoxyaniline CAS#: 1019442-22-8 [m.chemicalbook.com]
- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. byjus.com [byjus.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Bromo-2-isopropoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517551#role-of-bromine-substituent-in-5-bromo-2-isopropoxyaniline-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com